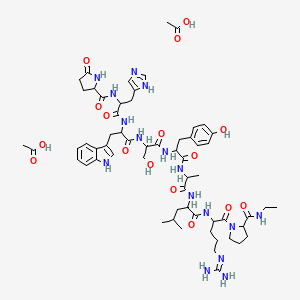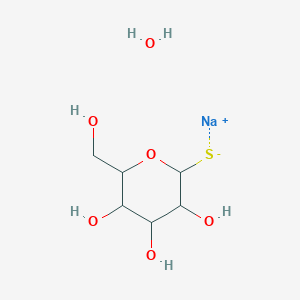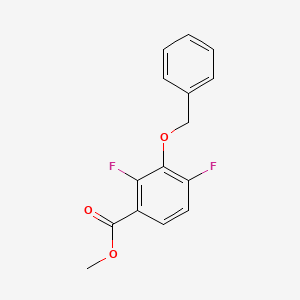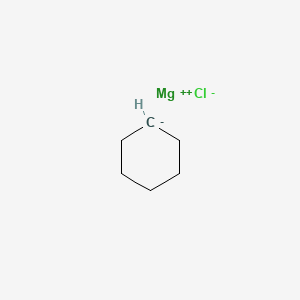![molecular formula C33H41N3O14 B13401421 N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)
N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Acetylamino)-2-deoxy-6-O-] is a compound that belongs to the class of acylaminosugars. These compounds are characterized by the presence of an acyl group attached to an amino sugar. The specific structure and properties of N-[2-(Acetylamino)-2-deoxy-6-O-] make it significant in various biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetylamino)-2-deoxy-6-O-] typically involves the acetylation of amino sugars. One common method is the reaction of amino sugars with acetic anhydride in an aqueous medium. The reaction proceeds efficiently when the reaction mixture is heated to temperatures between 50°C and 70°C . Another method involves the electrochemical decarboxylation of N-acetylamino malonic acid derivatives under Hofer-Moest reaction conditions .
Industrial Production Methods
Industrial production of N-[2-(Acetylamino)-2-deoxy-6-O-] often employs large-scale acetylation processes using acetic anhydride. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[2-(Acetylamino)-2-deoxy-6-O-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: N-[2-(Acetylamino)-2-deoxy-6-O-] can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
N-[2-(Acetylamino)-2-deoxy-6-O-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its role in cellular processes and as a component of glycoproteins.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: N-[2-(Acetylamino)-2-deoxy-6-O-] is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of N-[2-(Acetylamino)-2-deoxy-6-O-] involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving glycosylation and acetylation processes .
類似化合物との比較
Similar Compounds
N-Acetylglucosamine: An amide derivative of glucose, significant in biological systems.
N-Acetylgalactosamine: Similar to N-Acetylglucosamine but with different stereochemistry.
Glucosamine: A precursor in the biochemical synthesis of glycosylated proteins and lipids.
Uniqueness
N-[2-(Acetylamino)-2-deoxy-6-O-] is unique due to its specific structural features and the presence of an acyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
特性
分子式 |
C33H41N3O14 |
|---|---|
分子量 |
703.7 g/mol |
IUPAC名 |
(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C33H41N3O14/c1-14-25(39)28(42)29(43)32(49-14)47-13-22-26(40)27(41)24(35-15(2)37)30(50-22)36(21(31(44)45)11-23(34)38)33(46)48-12-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14,20-22,24-30,32,39-43H,11-13H2,1-2H3,(H2,34,38)(H,35,37)(H,44,45)/t14-,21-,22+,24+,25+,26+,27+,28+,29-,30+,32+/m0/s1 |
InChIキー |
YEAQGHRUPNCEGG-RTGGAPMPSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)N(C(CC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)
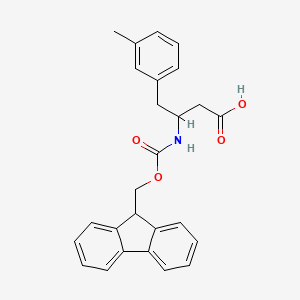
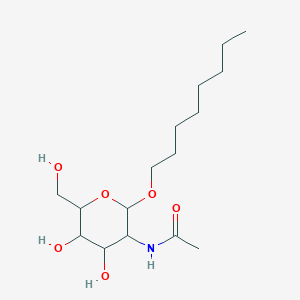
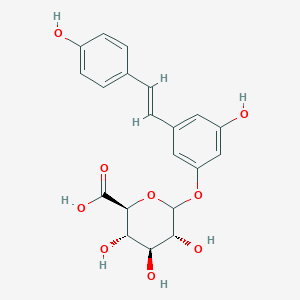


![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
![Platinum muriaticum [hpus]](/img/structure/B13401412.png)
